molecular formula C8H7NO4 B092421 6-(Methoxycarbonyl)nicotinic acid CAS No. 17874-76-9

6-(Methoxycarbonyl)nicotinic acid

Cat. No. B092421
CAS RN: 17874-76-9
M. Wt: 181.15 g/mol
InChI Key: QRSXLMSDECGEOU-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 and has been studied for its potential pharmacological properties. The substitution of a methoxycarbonyl group at the 6th position of the pyridine ring is of particular interest due to its influence on the compound's biological activity and its interaction with various enzymes .

Synthesis Analysis

The synthesis of 6-substituted nicotinamides, including 6-methoxycarbonyl derivatives, has been described in the literature. These compounds are prepared through various chemical reactions, often starting with nicotinic acid or nicotinamide as the core structure and introducing different substituents at the 6th position. The synthesis methods aim to explore the antineoplastic activities of these compounds against certain types of cancer .

Molecular Structure Analysis

The molecular structure of 6-(Methoxycarbonyl)nicotinic acid is characterized by the presence of a methoxycarbonyl group attached to the pyridine ring. This structural feature is crucial for the compound's interaction with enzymes such as carbonic anhydrase III (CAIII). The carboxylic acid moiety of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme's active site .

Chemical Reactions Analysis

6-(Methoxycarbonyl)nicotinic acid and its analogs participate in various chemical reactions, particularly those involving enzyme inhibition. For instance, these compounds have been shown to inhibit CAIII, an enzyme implicated in dyslipidemia and cancer progression. The inhibitory action is due to the compound's ability to bind to the enzyme, as evidenced by chromatographic studies and docking simulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Methoxycarbonyl)nicotinic acid derivatives are influenced by the substituents on the pyridine ring. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its biological activity and potential therapeutic applications. The presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position enhances the activity of these compounds .

Scientific Research Applications

  • Inhibition of Carbonic Anhydrase III : 6-substituted nicotinic acid analogues, including 6-(Methoxycarbonyl)nicotinic acid, are potent inhibitors of carbonic anhydrase III (CAIII), an emerging target for the management of dyslipidemia and cancer progression (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).

  • Microbial Oxidation and Degradation : Certain bacterial species can metabolize nicotinic acid, initiating the degradation process through hydroxylation to form 6-hydroxynicotinic acid (Ensign & Rittenberg, 1964).

  • Enzymatic Hydroxylation : 6-Hydroxynicotinic acid can be produced from nicotinic acid through enzymatic hydroxylation, using specific microorganisms (Mizon, 1995).

  • Antineoplastic Activities : Some 6-substituted nicotinamides, related to nicotinic acid, have been synthesized and shown moderate activity against leukemia (Ross, 1967).

  • Herbicidal Activity : N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited excellent herbicidal activity against certain plants (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

  • Lipid-Lowering Drug Effects : Nicotinic acid (niacin) is used as a lipid-lowering drug, decreasing lipolysis in adipose tissue and affecting free fatty acid and triglyceride plasma levels (Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003).

  • Synthesis of Biologically Important Derivatives : Facile methods have been developed for synthesizing derivatives of nicotinic acid, which are biologically and medicinally significant (Torii, Inokuchi, & Kubota, 1986).

  • Role in Nicotine Biosynthesis : Nicotinic acid is involved in the biosynthesis of nicotine in tobacco plants, with specific transformations occurring at different positions of the nicotinic acid molecule (Scott, 1967).

  • Identification of Receptors for Nicotinic Acid : Receptors for nicotinic acid, such as GPR109A, have been identified and are linked to its therapeutic effects in dyslipidemia treatment (Wise et al., 2003).

  • Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives show vasorelaxant and antioxidative activities, providing insights into the development of new therapeutic agents (Prachayasittikul et al., 2010).

  • Atherosclerosis Treatment : Nicotinic acid can reduce the progression of atherosclerosis independently of its lipid-modifying effects through the activation of its receptor on immune cells (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).

Safety And Hazards

The safety information for 6-(Methoxycarbonyl)nicotinic acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXLMSDECGEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342194
Record name 6-(Methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxycarbonyl)nicotinic acid

CAS RN

17874-76-9
Record name 6-(Methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)pyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of pyridine-2,5-dicarboxylic acid (8.4 g), methanol (100 ml) and concentrated sulphuric acid (1.7 ml) was heated at reflux for 2 hours, cooled and poured into water (11). The resultant precipitate was collected and recrystallised from ethanol to give the title compound as a white solid, m.p. 222-223° C.
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Synthesis routes and methods III

Procedure details

The starting material is prepared as follows: The suspension of 3,000 g at 6-carboxy-nicotinic acid in 18,000 ml of methanol and 300 ml of concentrated sulfuric acid is refluxed for 3 hours while stirring under nitrogen. The solution formed is cooled to 5°, diluted with 18,000 ml of water, the resulting suspension stirred for 1 hour at 5°, the precipitate collected and washed with 4,000 ml of water, to yield the 6-carbomethoxynicotinic acid melting at 195°-202°.
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Synthesis routes and methods IV

Procedure details

To a suspension of pyridine-2,5-dicarboxylic acid (4.2 g, 25.1 mmol) (Aldrich) in methanol (50 mL) was added concentrated sulfuric acid (1.5 g, 15.3 mmol) (Aldrich). The mixture was heated at refluxing for 2 hours. The crude was cooled down to room temperature and poured into water (250 mL). The precipitate formed was collected and washed with methanol to give pyridine-2,5-dicarboxylic acid-2-methyl ester as a grey solid. (Yield 1.5 g, 33%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AM McDaniel, CM Klug… - European Journal of …, 2013 - Wiley Online Library
We report the syntheses and characterizations of low‐spin Fe II complexes of hexadentate ligands poised for anion‐triggered spin‐state switching in polar solutions: [Fe(L 5‐OH )](BF 4 …
Y Shi, C Li, SP O'Connor, J Zhang, M Shi… - Bioorganic & medicinal …, 2009 - Elsevier
We report the design and synthesis of a novel class of N,N′-disubstituted aroylguanidine-based lactam derivatives as potent and orally active FXa inhibitors. The structure–activity …
Number of citations: 24 www.sciencedirect.com
I Kinoyama, N Taniguchi, A Toyoshima… - Journal of medicinal …, 2006 - ACS Publications
A novel series of trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives was synthesized and their androgen receptor (AR) antagonist activities and in vivo antiandrogenic …
Number of citations: 33 pubs.acs.org
S Nagao, Y Yamane, S Funasaka, K Tanaka… - Bioorganic & Medicinal …, 2014 - Elsevier
Hypoxia-inducible factor-1 (HIF-1) is the chief transcription factor regulating hypoxia-driven gene expression. HIF-1 overexpression is associated with poor prognosis in several cancers …
Number of citations: 6 www.sciencedirect.com
P He, Y Miao, Y Sun, A Bian, W Jin… - Journal of Medicinal …, 2022 - ACS Publications
Accumulating evidence has documented that STAT3 phosphorylation at Tyr 705 and Ser 727 jointly promotes the initiation and progression of gastric cancer. However, most reported …
Number of citations: 4 pubs.acs.org
PR Marsham, LR Hughes, AL Jackman… - Journal of medicinal …, 1991 - ACS Publications
The synthesis is described of a series of C2-methyl-iV10-alkylquinazoline-based antifolatesin which the p-aminobenzoate ring is replaced by the heterocycles thiophene, thiazole, …
Number of citations: 128 pubs.acs.org
AM McDaniel, M Shores, O Anderson, T Borch, R Finke… - 2013 - api.mountainscholar.org
The work described in this dissertation details the syntheses and characterization of transition metal complexes featuring polypyridyl and iminopyridine ligands. The primary focus has …
Number of citations: 0 api.mountainscholar.org

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